5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially hydrogenated pyridine moiety. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and agrochemical research. The compound is commercially available through verified suppliers like Zhuhai Sunway Fine Chemical Co., Ltd. and platforms such as ECHEMI, with CAS numbers distinguishing its salt forms (e.g., hemihydrochloride: 115274; bis-hydrochloride: 2140305-34-4) .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-1-2-6-9-8-4-10(6)3-5;;/h4-5H,1-3,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAOFFJOQDSGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2CC1N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260932-36-1 | |
| Record name | 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxaldehydes, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of the reaction progress .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of triazolopyridine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and alkylation reactions are common, where halogen or alkyl groups replace hydrogen atoms on the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Properties
One of the prominent applications of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride is as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus by enhancing insulin secretion and decreasing glucagon levels. The compound has been identified as a precursor for sitagliptin, a well-known DPP-4 inhibitor used in diabetes management .
2. Neurokinin Receptor Antagonism
Recent studies have indicated that derivatives of this compound can act as selective antagonists for neurokinin-3 receptors (NK-3). These antagonists have potential therapeutic applications in treating various central nervous system disorders such as depression, anxiety disorders, and schizophrenia . The ability to modulate neurokinin receptors presents new avenues for developing treatments for these conditions.
3. Anticancer Research
The compound's structural framework has also been explored in anticancer research. It has been used to develop inhibitors targeting specific pathways involved in tumor growth and metastasis. The unique triazole ring system allows for modifications that can enhance selectivity and potency against cancer cells .
Synthesis and Structural Modifications
The synthesis of this compound involves multiple steps that can be optimized to reduce costs and increase yields. Various synthetic methods have been documented that focus on minimizing by-products and enhancing the purity of the final product .
Case Studies
Case Study 1: Synthesis of DPP-4 Inhibitors
A study demonstrated the synthetic route of this compound leading to the successful formulation of sitagliptin. This case highlighted the efficiency of the synthetic pathway and its applicability in producing pharmaceutical-grade compounds .
Case Study 2: Neurokinin Antagonist Development
Research conducted on derivatives of this compound showed promising results as NK-3 receptor antagonists. These compounds exhibited significant efficacy in preclinical models for anxiety and depression disorders. The study emphasizes the potential impact of this compound class on mental health therapeutics .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of neurotransmitter systems and inhibition of microbial growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
a) 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- Structure : Differs by a carboxylic acid substituent at position 8 and a propyl group at position 3.
- Key Differences : The lack of an amine group at position 6 and the presence of a carboxylic acid reduce basicity and alter solubility. This compound is discontinued, suggesting challenges in synthesis or stability compared to the dihydrochloride derivative .
b) [1,2,4]Triazolo[1,5-a]pyridin-6-amine
- Structure : Shares the triazolo-pyridine core but lacks the tetrahydro ring system.
- Available at 98% purity, indicating robust synthetic routes .
Substituent-Modified Derivatives
a) 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1159553-30-6)
- Structure : Phenyl and carboxylic acid substituents at positions 3 and 4.
- Functional Impact : Increased lipophilicity from the phenyl group may enhance membrane permeability but reduce water solubility. Structural similarity score: 0.64 .
b) 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1379186-04-5)
Physicochemical and Commercial Comparison
Table 1: Comparative Analysis of Key Compounds
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C6H10Cl2N4
- Molecular Weight : 195.08 g/mol
- CAS Number : 345311-09-3
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may exhibit:
- Inhibitory effects on protein kinases : Similar compounds have shown significant inhibition of kinases involved in cellular signaling pathways.
- Modulation of neurotransmitter systems : The triazole moiety may influence GABAergic and glutamatergic systems, which are crucial in neurological functions.
1. Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been tested against various cancer cell lines with promising results:
- Case Study : In vitro tests demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Mechanism : It may protect neurons from oxidative stress and apoptosis by modulating pathways involving Bcl-2 and caspases.
- Findings : Animal models treated with this compound showed reduced neuronal damage in models of stroke and neurodegenerative diseases.
3. Antimicrobial Activity
Preliminary studies suggest potential antimicrobial activity:
- Tested Organisms : The compound was tested against various bacterial strains including E. coli and S. aureus.
- Results : Exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Triazole Ring : Essential for interaction with biological targets.
- Substituents : Modifications on the pyridine ring can enhance potency and selectivity towards specific enzymes.
Q & A
Q. What are the optimal synthetic routes for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride, and how can purity be ensured?
Methodological Answer: The synthesis typically involves cyclocondensation of amino precursors with carbonyl derivatives under acidic/basic conditions. For example:
- Step 1: React a substituted pyridine derivative with a triazole-forming reagent (e.g., hydrazine derivatives) to construct the fused triazolo-pyridine core.
- Step 2: Reduce the pyridine ring to form the tetrahydro derivative using catalysts like palladium on carbon under hydrogen .
- Step 3: Purify intermediates via recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) to remove unreacted starting materials .
- Purity Assurance: Use HPLC with a C18 column (acetonitrile/water gradient) and confirm purity >98% via UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using deuterated solvents (DMSO-d6 or CDCl3). Key signals include the tetrahydro-pyridine protons (δ 2.5–3.5 ppm) and triazole NH (δ 8.0–9.0 ppm) .
- IR Spectroscopy: Confirm amine (-NH) stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to verify the molecular ion [M+H]+ and isotopic pattern matching the formula .
Q. How should researchers handle solubility and stability challenges during experiments?
Methodological Answer:
- Solubility: The dihydrochloride salt is soluble in polar solvents (water, DMSO). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation .
- Storage: Store at +5°C in airtight containers to prevent hygroscopic degradation. Monitor stability via periodic NMR or LC-MS checks .
Advanced Research Questions
Q. How can reaction intermediates be analyzed to resolve contradictory data in mechanistic studies?
Methodological Answer:
- Isolation of Intermediates: Use quenching at timed intervals (e.g., adding ice-cold water) followed by rapid extraction (ethyl acetate) and flash chromatography .
- Advanced Spectroscopy: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex intermediates. For example, HSQC can distinguish between NH protons in the triazole ring and pyridine backbone .
- In Situ Monitoring: Utilize ReactIR to track reaction progress and identify transient intermediates (e.g., N-oxide formation during oxidation) .
Q. What computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The triazole ring often acts as a hydrogen-bond acceptor, while the amine group facilitates salt bridges .
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and topological indices from analogs (e.g., 3-(4-Fluorophenyl)-triazolo[4,3-a]pyridin-6-amine derivatives) to predict bioavailability .
Q. How can researchers design assays to evaluate the compound’s pharmacological potential?
Methodological Answer:
- Kinase Inhibition Assays: Use FRET-based kits to measure IC50 values against target kinases (e.g., EGFR or JAK2). Include positive controls (e.g., staurosporine) and validate with dose-response curves .
- Cytotoxicity Screening: Test against cancer cell lines (HeLa, MCF-7) via MTT assays. Normalize data to DMSO controls and confirm apoptosis via flow cytometry (Annexin V/PI staining) .
Data Contradiction Analysis
Q. How to address discrepancies in NMR data between synthesized batches?
Methodological Resolution:
- Batch Comparison: Run 1H NMR under identical conditions (solvent, temperature). If proton shifts differ, check for residual solvents (e.g., acetone in DMSO-d6) or tautomeric forms of the triazole ring .
- Supplementary Techniques: Use NOESY to confirm spatial proximity of protons or X-ray crystallography to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
